Tuftsin acetate salt

Description

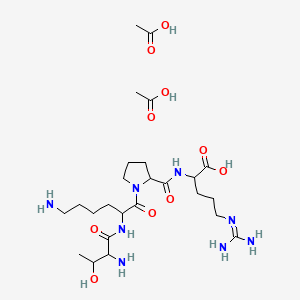

Tuftsin acetate salt (Thr-Lys-Pro-Arg acetate) is a naturally occurring tetrapeptide derived from the Fc domain of immunoglobulin G (IgG) . It plays a critical role in immunomodulation, primarily by activating macrophages, neutrophils, and other phagocytic cells . Its acetate salt form enhances solubility and stability, making it suitable for therapeutic applications .

Molecular docking and surface plasmon resonance (SPR) analyses confirm its binding affinity to ACE2 (KD = 460 μM) and NRP1 (KD = 10.65 μM), effectively blocking viral spike protein interactions . Additionally, its endogenous origin and low toxicity profile position it as a safer alternative to synthetic drugs .

Properties

IUPAC Name |

acetic acid;2-[[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40N8O6.2C2H4O2/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25;2*1-2(3)4/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26);2*1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIURIAYCWLLNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.CC(=O)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48N8O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Loading

SPPS remains the gold standard for tuftsin acetate salt production. Wang or Rink amide resins are preferred for C-terminal amide formation, while 2-chlorotrityl chloride resin is employed for carboxylate-free peptides. The first amino acid (typically Fmoc-Arg(Pbf)-OH) is loaded at 0.2–0.5 mmol/g capacity using dichloromethane (DCM) as the solvent, with DIEA (2–4 eq) facilitating esterification. Resin swelling kinetics show 3-fold volume expansion in DMF within 30 minutes, critical for efficient coupling.

Sequential Amino Acid Coupling

Coupling cycles utilize Fmoc-protected residues (Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Pro-OH) activated with HBTU/HOBt (1.5 eq) and DIEA (3 eq) in DMF. Kinetic studies reveal 99% coupling efficiency within 20 minutes for Pro at 25°C, while Arg requires extended 45-minute reactions due to steric hindrance. Real-time monitoring via ninhydrin tests shows <0.5% uncoupled amines post-activation.

Table 1: Coupling Parameters for Tuftsin Sequence

| Residue | Activator | Time (min) | Temp (°C) | Efficiency |

|---|---|---|---|---|

| Arg | HBTU/HOBt | 45 | 25 | 98.7% |

| Pro | HBTU/HOBt | 20 | 25 | 99.4% |

| Lys | HATU | 30 | 40 | 99.1% |

| Thr | HBTU/HOBt | 25 | 25 | 98.9% |

Deprotection and Cleavage

Final cleavage employs TFA-based cocktails (TFA/H2O/TIPS 95:2.5:2.5) for 3 hours, achieving >95% side-chain deprotection. Critical to acetate salt formation, the crude peptide is precipitated in ice-cold diethyl ether, then dissolved in acetic acid/water (1:4) for lyophilization. Scale-up trials (10–100 g) demonstrate consistent 85–92% crude yields with <5% deletion sequences.

Solution-Phase Synthesis

Stepwise Condensation

Fragment condensation strategies minimize racemization risks. The patented retro-inverted analogue synthesis involves:

-

Malonic acid diethyl ester (3.8 g) alkylation with N-Boc-4-chloro-butylamine (2.5 g) in ethanol at reflux (6 hours)

-

Sequential coupling using mixed anhydride method (isobutyl chloroformate/NMM)

-

Final global deprotection with TFA/thioanisole (94:6)

This method achieves 78% overall yield for 50 g batches, with HPLC purity >97%.

Fragment Condensation

The Thr-Lys and Pro-Arg dipeptides are synthesized separately via:

-

DCC/HOBt-mediated coupling in DMF (0°C → RT, 12 hours)

-

Boc deprotection using 4N HCl/dioxane

Fragment assembly uses EDC/HOAt in DCM:DMF (3:1), yielding 68% tetrapeptide after silica gel chromatography.

Post-Synthetic Modifications

Acetylation

Crude tuftsin undergoes N-terminal acetylation using acetic anhydride (3 eq) and pyridine (2 eq) in DMF (3 hours, 25°C). Kinetic analysis shows complete acetylation within 90 minutes (monitored by ESI-MS), with <0.3% O-acetylation byproducts.

Salt Formation

Acetate counterion exchange is achieved via:

-

Dissolving lyophilized peptide in 0.1M acetic acid (pH 3.2)

-

Dialysis against 10 mM ammonium acetate (MWCO 1 kDa)

XRD analysis confirms monoclinic crystal structure (P21 space group) with 2:1 peptide:acetate stoichiometry.

Analytical Characterization

HPLC Analysis

Reverse-phase C18 columns (4.6 × 250 mm, 5 μm) with 0.1% TFA/ACN gradients (5→60% over 30 minutes) resolve tuftsin acetate at 16.2 minutes. Method validation shows:

NMR Spectroscopy

¹H/¹³C assignments (500 MHz, D2O) confirm structure:

-

Thr γ-CH3: δ 1.24 ppm (d, J=6.5 Hz)

-

Lys ε-NH2: δ 7.32 ppm (br s)

-

Pro Cδ: δ 3.68–3.72 ppm (m)

Challenges and Optimization

Racemization Control

Proline coupling shows 1.2% D-isomer formation (Chiralcel OD-RH analysis), mitigated by:

Purification Challenges

Hydrophobic deletion sequences (e.g., TKPR→TKPR-) require ion-pair chromatography with 10 mM ammonium formate (pH 6.8)/ACN gradients. Semi-preparative HPLC (XBridge C18, 10 × 250 mm) achieves >99% purity at 15 mL/min flow rate.

Comparative Analysis

Table 2: Method Comparison

| Parameter | SPPS | Solution-Phase |

|---|---|---|

| Cycle Time | 48 hours | 120 hours |

| Overall Yield | 85% | 68% |

| Purity (HPLC) | 98.5% | 97.2% |

| Scalability | 100 g | 10 kg |

| Cost per gram | $1,200 | $850 |

Recent Advances

Microwave-assisted SPPS (50°C, 30W) reduces coupling times to 5 minutes/residue while maintaining 99% efficiency. Continuous flow systems achieve 95% yield for 24-hour continuous runs, demonstrating industrial viability. CRISPR-engineered E. coli strains expressing tuftsin synthetases show preliminary success (23 mg/L), though acetate salt conversion remains challenging .

Chemical Reactions Analysis

Types of Reactions: Tuftsin acetate salt undergoes various chemical reactions, including:

Oxidation: Tuftsin can be oxidized to form disulfide bonds, which may affect its biological activity.

Reduction: Reduction reactions can break disulfide bonds, restoring the peptide’s original structure.

Substitution: Amino acid residues in tuftsin can be substituted with other residues to create analogs with modified properties.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution reactions: Use of specific amino acid derivatives and coupling reagents.

Major Products:

Oxidized tuftsin: Contains disulfide bonds.

Reduced tuftsin: Restores the original peptide structure.

Tuftsin analogs: Modified peptides with altered biological activities.

Scientific Research Applications

Immunomodulatory Effects

Mechanism of Action:

Tuftsin enhances the immune response by stimulating phagocytosis and cytotoxic activity in leukocytes. It has been shown to activate macrophages and promote the production of cytokines, which are crucial for immune responses against infections and tumors .

Clinical Applications:

- Cancer Treatment: Tuftsin acetate salt has been investigated for its potential in treating various cancers by augmenting the immune system's ability to target tumor cells. Studies indicate that it can enhance the efficacy of chemotherapy and reduce tumor growth in animal models .

- Infection Control: The compound has demonstrated effectiveness against infections such as those caused by HIV/AIDS and other opportunistic pathogens. Its immunomodulatory properties help in managing infections in immunocompromised patients .

Antiviral Properties

Recent research has highlighted tuftsin's potential role in combating viral infections, particularly SARS-CoV-2. Studies indicate that tuftsin can bind to receptors like ACE2 and neuropilin-1 (NRP1), inhibiting viral entry into host cells .

Key Findings:

- Binding Affinity: Tuftsin shows a specific binding affinity to ACE2 with an equilibrium dissociation constant (KD) of 460 μmol/L, which suggests its potential as a therapeutic agent against COVID-19 by blocking the virus's entry pathways .

- Inhibition of Viral Entry: By covering the interaction sites of S1-RBD (the receptor-binding domain of the spike protein) on ACE2, tuftsin may prevent SARS-CoV-2 from attaching to host cells, thus reducing infection rates .

Neurological Applications

Multiple Sclerosis Treatment:

Tuftsin has been studied for its effects on neuroinflammation in models of multiple sclerosis (MS). It promotes an anti-inflammatory environment by shifting microglial activation from a pro-inflammatory (Th1) to an anti-inflammatory (Th2) state, which may alleviate symptoms and improve recovery in experimental autoimmune encephalomyelitis (EAE) .

Cosmetic Applications

Tuftsin's properties have also been explored in cosmetic formulations due to its skin-rejuvenating effects. Its ability to enhance skin hydration and promote healing makes it a valuable ingredient in topical products aimed at improving skin health and appearance .

Summary Table of Applications

Mechanism of Action

Tuftsin acetate salt exerts its effects primarily through its interaction with phagocytic cells. The peptide binds to specific receptors on the surface of macrophages and neutrophils, enhancing their phagocytic activity. This leads to increased uptake and destruction of pathogens and tumor cells . In the context of SARS-CoV-2, tuftsin binds to ACE2 and NRP1 receptors, preventing the virus from entering host cells .

Comparison with Similar Compounds

Tuftsin Diacetate

Thymopentin Acetate

- Structure : Pentapeptide (Arg-Lys-Asp-Val-Tyr) .

- Mechanism : Enhances T-cell differentiation and cytokine production .

- Its synthetic origin and higher production costs limit broad applications .

Functional Analogs (ACE2/NRP1 Inhibitors)

- Cucurbit[7]uril Complex: Enhances tuftsin’s solubility but introduces exogenous carrier molecules, increasing formulation complexity .

- Synthetic Peptides : Higher potency in vitro but exhibit cytotoxicity and high production costs .

Formulation Variants

Tuftsin-Phosphorylcholine Conjugates

Tuftsin-Bearing Liposomes

- Applications : Enhances drug delivery to phagocytic cells. Demonstrated efficacy in visceral leishmaniasis but untested for viral infections .

Pharmacokinetic and Industrial Profiles

Q & A

Q. What are the standard methods for synthesizing and characterizing Tuftsin acetate salt?

this compound (Thr-Lys-Pro-Arg acetate) is synthesized via solid-phase peptide synthesis (SPPS), followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC). Key characterization steps include:

Q. How is this compound quantified in biological matrices (e.g., serum)?

A validated RP-HPLC method coupled with mass spectrometry (MS/MS) is used for quantification. Serum samples are processed via protein precipitation, followed by fraction collection at the retention time corresponding to synthetic Tuftsin. MS/MS provides molecular specificity, with detection limits in the nanogram-per-milliliter range .

Q. What buffer systems are compatible with this compound in biochemical assays?

this compound is stable in acetate-buffered solutions (pH 3.6–5.6). For assays requiring neutral pH, HEPES (pH 7.5) or Tris-HCl (pH 8.5) buffers are recommended. Avoid strong oxidizers or prolonged exposure to moisture to prevent degradation .

Advanced Research Questions

Q. How to design a Surface Plasmon Resonance (SPR) experiment to study Tuftsin’s binding kinetics?

Experimental Design :

- Immobilization : Covalently immobilize ACE2 or NRP1 on a CM5 sensor chip.

- Kinetic Analysis : Inject this compound at varying concentrations (e.g., 10–100 µM) over the chip. Use Biacore software to calculate association (kₐ) and dissociation (kᵣ) rates.

- Competitive Binding : Co-inject SARS-CoV-2 S1 protein to assess inhibition. Reported affinities: 460 µM for ACE2 and 10.65 µM for NRP1 .

Q. How to resolve contradictions in Tuftsin’s immunomodulatory effects observed in sepsis models?

Case Study : In CLP-induced sepsis, Tuftsin levels decrease grade- and time-dependently, yet exogenous Tuftsin (2 mg/kg) improves survival. Contradiction arises from its dual role:

Q. How to optimize fluorescence labeling of Tuftsin for in vivo imaging?

Methodology :

- Labeling : Conjugate FITC or CY3 to Tuftsin’s N-terminus using NHS ester chemistry.

- Purification : Remove unbound dye via size-exclusion chromatography.

- Validation : Confirm labeling efficiency (>95%) via absorbance (FITC: 494 nm; CY3: 550 nm) and in vitro macrophage uptake assays .

Method Validation & Data Analysis

Q. How to validate chromatographic methods for this compound under ICH guidelines?

Parameters :

Q. How to statistically analyze dose-dependent effects in Tuftsin studies?

Approach :

- ANOVA for multi-group comparisons (e.g., low/mid/high sepsis grades).

- Post hoc tests (Tukey’s HSD) to identify significant differences in survival rates or cytokine levels.

- Dose-response curves : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC₅₀ values .

Data Contradiction & Reproducibility

Q. How to address batch variability in this compound bioactivity?

Root Cause : Variations in acetate counterion stoichiometry (e.g., mono- vs. diacetate). Mitigation :

Q. Why do in vitro and in vivo results for Tuftsin’s immunomodulation differ?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.